(2-Bromo-4-methoxyphenyl)(ethyl)sulfane
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Overview
Description
2-Bromo-1-(ethylthio)-4-methoxybenzene is an organic compound with the molecular formula C9H11BrOS It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethylthio group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(ethylthio)-4-methoxybenzene can be achieved through several methods. One common approach involves the bromination of 1-(ethylthio)-4-methoxybenzene. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-1-(ethylthio)-4-methoxybenzene may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. The use of safer and more environmentally friendly brominating agents is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(ethylthio)-4-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the bromine atom or to modify the ethylthio group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide, sodium thiolate, or sodium alkoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the bromine atom.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include dehalogenated benzene derivatives or modified ethylthio groups.
Scientific Research Applications
2-Bromo-1-(ethylthio)-4-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.
Material Science: It is used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(ethylthio)-4-methoxybenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and ethylthio group can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, which contribute to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(methylthio)-4-methoxybenzene: Similar structure but with a methylthio group instead of an ethylthio group.
2-Bromo-1-(ethylthio)-4-hydroxybenzene: Similar structure but with a hydroxy group instead of a methoxy group.
2-Chloro-1-(ethylthio)-4-methoxybenzene: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
2-Bromo-1-(ethylthio)-4-methoxybenzene is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the bromine atom allows for selective reactions, while the ethylthio and methoxy groups provide additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C9H11BrOS |
---|---|
Molecular Weight |
247.15 g/mol |
IUPAC Name |
2-bromo-1-ethylsulfanyl-4-methoxybenzene |
InChI |
InChI=1S/C9H11BrOS/c1-3-12-9-5-4-7(11-2)6-8(9)10/h4-6H,3H2,1-2H3 |
InChI Key |
RBQMTCVTHFAORG-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C=C(C=C1)OC)Br |
Origin of Product |
United States |
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